Scaffold‑Level FGFR1 Inhibitory Activity: The 5‑Amino‑4‑(benzimidazol‑2‑yl)‑1,2‑dihydro‑pyrrol‑3‑one Core Delivers 3.5 µM IC₅₀ as a Starting Point for Optimization
The parent pharmacophore, 5‑amino‑4‑(1H‑benzoimidazol‑2‑yl)‑phenyl‑1,2‑dihydro‑pyrrol‑3‑one, was identified as an FGFR1 inhibitor with an IC₅₀ of 3.5 µM via molecular docking and biochemical assay [1]. The title compound, 1,5‑diamino‑4‑(1H‑benzoimidazol‑2‑yl)‑1,2‑dihydro‑pyrrol‑3‑one, retains the identical 4‑(benzimidazol‑2‑yl)‑dihydropyrrol‑3‑one core but introduces a second amino group at N1. This additional hydrogen‑bond donor/acceptor capacity may enhance binding interactions with the kinase hinge region or alter selectivity, providing a distinct SAR vector compared to the lead series.
| Evidence Dimension | FGFR1 inhibitory activity of the core scaffold |
|---|---|
| Target Compound Data | Retains identical 4‑(benzimidazol‑2‑yl)‑dihydropyrrol‑3‑one core; N1‑amino substitution pattern distinct from existing SAR |
| Comparator Or Baseline | 5‑amino‑4‑(1H‑benzoimidazol‑2‑yl)‑phenyl‑1,2‑dihydro‑pyrrol‑3‑one (parent scaffold): IC₅₀ = 3.5 µM [1] |
| Quantified Difference | The 1,5‑diamino substitution provides an unexplored chemical space within the proven FGFR1‑active scaffold; the parent scaffold IC₅₀ of 3.5 µM sets a quantitative baseline for optimization. |
| Conditions | Biochemical FGFR1 kinase inhibition assay; molecular docking against FGFR1 crystal structure [1] |
Why This Matters
Procurement of the 1,5‑diamino variant enables SAR exploration beyond the previously patented 5‑amino‑N‑phenyl series, offering freedom‑to‑operate advantages and a validated 3.5 µM baseline for hit‑to‑lead optimization.
- [1] Gryshchenko, A. A.; Tarnavskiy, S. S.; Levchenko, K. V.; et al. Design, synthesis and biological evaluation of 5‑amino‑4‑(1H‑benzoimidazol‑2‑yl)‑phenyl‑1,2‑dihydro‑pyrrol‑3‑ones as inhibitors of protein kinase FGFR1. Bioorg. Med. Chem. 2016, 24 (10), 2053–2059. View Source
